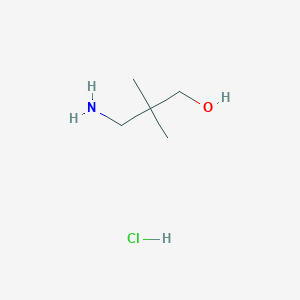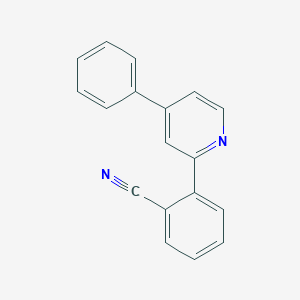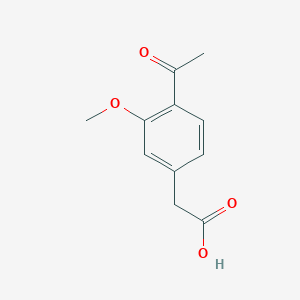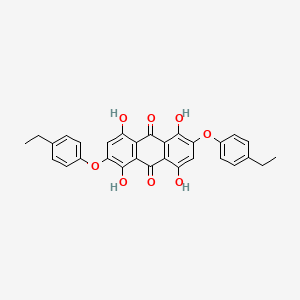
2,3-Dihexylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihexylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The compound’s structure consists of an anthracene core with two hexyl groups attached at the 2 and 3 positions, and two ketone groups at the 9 and 10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene-9,10-dione typically involves the Friedel-Crafts acylation of anthracene derivatives. One common method includes the reaction of anthracene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. Post-reaction, the product is purified through recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihexylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted anthraquinones, dihydroxyanthracenes, and halogenated or nitrated derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
2,3-Dihexylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a chromophore in photophysical studies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other anthraquinone-based compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dihexylanthracene-9,10-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of topoisomerases, which are enzymes involved in DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
Anthraquinone: A parent compound with widespread applications in dyes and pigments.
2,3,6,7-Tetraalkoxyanthracenes: These compounds exhibit unique photophysical properties and are used in various optoelectronic applications.
Uniqueness: 2,3-Dihexylanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its hexyl groups enhance solubility in organic solvents, and the ketone functionalities provide reactive sites for further chemical modifications. These characteristics make it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
139102-10-6 |
|---|---|
Formule moléculaire |
C26H32O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2,3-dihexylanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O2/c1-3-5-7-9-13-19-17-23-24(18-20(19)14-10-8-6-4-2)26(28)22-16-12-11-15-21(22)25(23)27/h11-12,15-18H,3-10,13-14H2,1-2H3 |
Clé InChI |
MMIZYCMKBZGQTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1CCCCCC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
ruthenium(II)](/img/structure/B15249399.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)







![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)


